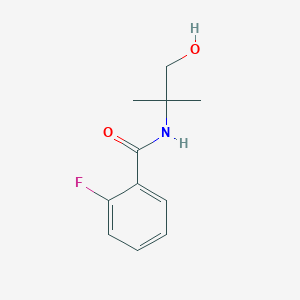

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a fluorinated benzamide derivative. These compounds are known for their diverse applications in medicinal chemistry and material science.

Synthesis Analysis

- The synthesis of fluorinated benzamide derivatives typically involves nucleophilic substitution reactions and other complex chemical processes. For instance, Mukherjee (1991) describes the synthesis of a fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol (Mukherjee, 1991).

Molecular Structure Analysis

- X-ray crystallography is often used to determine the solid-state properties of benzamide derivatives. For example, the study by Deng et al. (2013) provides insight into the molecular structure of similar compounds through X-ray single-crystal determination (Deng et al., 2013).

Chemical Reactions and Properties

- Benzamides, including fluorinated derivatives, exhibit unique chemical reactions due to their structural characteristics. Fritz-Langhals (1993, 1994) discusses the use of potassium fluoride and cesium fluoride in the synthesis of fluorinated compounds, highlighting their efficiency as fluorinating agents (Fritz-Langhals, 1993), (Fritz-Langhals, 1994).

Physical Properties Analysis

- The physical properties of fluorinated benzamides can be influenced by their molecular structure and bonding interactions. Moreno-Fuquen et al. (2022) provide an analysis of the physical properties of similar compounds, discussing their stability and molecular interactions (Moreno-Fuquen et al., 2022).

Chemical Properties Analysis

- The chemical properties of fluorinated benzamides are characterized by their reactivity and potential for forming various chemical bonds. Studies like the one conducted by Demir et al. (2016) on related compounds offer insights into the chemical properties through spectral and theoretical studies (Demir et al., 2016).

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Compounds structurally related to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide have been evaluated for their pharmacokinetic properties and metabolic stability. For example, the study by Teffera et al. (2013) investigates the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting the challenges in optimizing both metabolic stability and potency against ALK for potential cancer treatments (Teffera et al., 2013).

Synthesis and Chemical Properties

The synthesis and characterization of fluorinated compounds, including methods to achieve high enantiomeric purity, are crucial in developing pharmaceuticals with specific biological activities. Fritz-Langhals and Schu¨tz (1993) describe a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, demonstrating the importance of such compounds in medicinal chemistry (Fritz-Langhals & Schu¨tz, 1993).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), illustrating the application of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).

Catalysis and Synthetic Chemistry

The use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, employing compounds similar to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, demonstrates the role of such fluorinated compounds in facilitating novel synthetic routes for the development of medicinally relevant molecules (Wang et al., 2009).

properties

IUPAC Name |

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJKYXNYKXVOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)